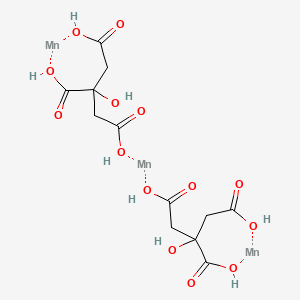
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) is a coordination compound consisting of manganese ions and citrate ligands. . It is a complex formed by the interaction of manganese ions with citric acid, a tricarboxylic acid. Manganese citrate is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) typically involves the reaction of manganese salts with citric acid. One common method is to dissolve manganese(II) chloride or manganese(II) sulfate in water and then add citric acid to the solution. The reaction mixture is stirred and heated to promote the formation of the complex. The resulting solution is then cooled, and the product is precipitated out by adjusting the pH or by evaporating the solvent .
Industrial Production Methods
In industrial settings, the production of manganese citrate may involve large-scale reactors where manganese salts and citric acid are mixed under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are optimized to maximize yield and purity. The product is then purified through filtration, crystallization, or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under certain conditions.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state manganese complexes, while reduction may yield lower oxidation state species .
Scientific Research Applications
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other manganese complexes.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of manganese deficiency.
Mechanism of Action
The mechanism of action of trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) involves its interaction with molecular targets such as enzymes and proteins. The citrate ligands facilitate the coordination of manganese ions, which can then participate in redox reactions and other biochemical processes. The pathways involved may include the citric acid cycle and other metabolic pathways where manganese plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
Manganese(II) citrate: Similar in structure but with different stoichiometry.
Manganese(III) citrate: Higher oxidation state of manganese.
Iron(III) citrate: Similar coordination chemistry but with iron instead of manganese.
Uniqueness
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) is unique due to its specific coordination environment and the presence of multiple manganese ions. This gives it distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C12H16Mn3O14 |
|---|---|
Molecular Weight |
549.06 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;manganese |
InChI |
InChI=1S/2C6H8O7.3Mn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |
InChI Key |
FIODDLWIRRPRDM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Mn].[Mn].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


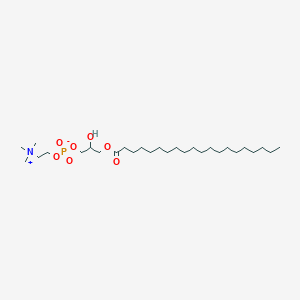
![9,10-Dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13383611.png)
![4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper](/img/structure/B13383620.png)
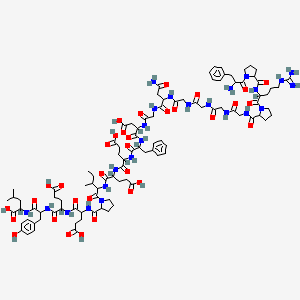
![9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole](/img/structure/B13383631.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B13383647.png)
![1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B13383661.png)
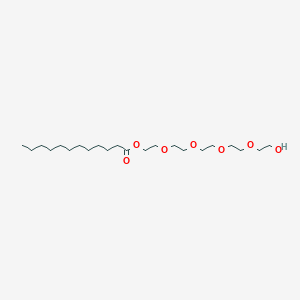
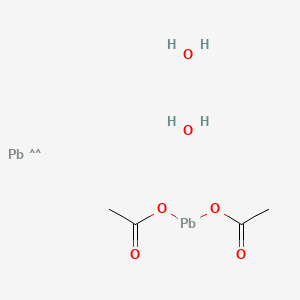
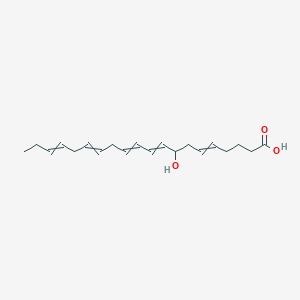
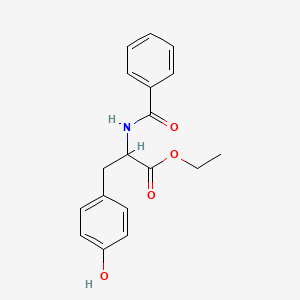
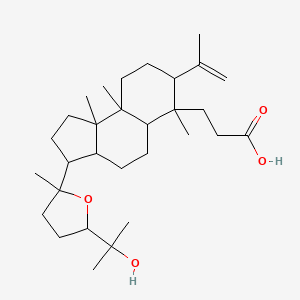
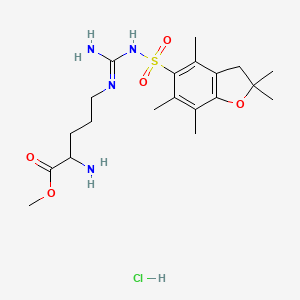
![N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B13383721.png)
